

Application Note: Mass Spectrometry Analysis of Modified Histone H2A (1-20)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone H2A, a core component of the nucleosome, plays a critical role in chromatin structure and gene regulation. The N-terminal tail of H2A (amino acids 1-20) is subject to a variety of post-translational modifications (PTMs), including acetylation and phosphorylation. These modifications can alter chromatin accessibility and serve as docking sites for regulatory proteins, thereby influencing fundamental cellular processes such as transcription, DNA repair, and cell cycle progression.[1][2] Mass spectrometry has emerged as a powerful tool for the detailed characterization and quantification of these modifications, providing crucial insights into the epigenetic landscape.[2][3] This application note provides a detailed protocol for the analysis of modified **Histone H2A (1-20)** using a bottom-up mass spectrometry approach.

Quantitative Analysis of Histone H2A (1-20) Modifications

The following table summarizes the relative abundance of common modifications identified on the N-terminal tail of Histone H2A. Data is compiled from studies utilizing mass spectrometry to quantify histone PTMs in various cell types. The relative abundance can vary significantly depending on the cell type, cell cycle stage, and experimental conditions.



Modification Site	Modification Type	Relative Abundance (%)	Cell Type/Condition	Reference
Ser1	Phosphorylation	~10-30% of modified H2A.1	Mouse L1210 cells	[4]
Lys5	Acetylation	~60-70% of modified H2A.1	Mouse L1210 cells	[4]
Lys9	Acetylation	Variable	Human Cell Lines	[5]
Lys13	Acetylation	Variable	Yeast	[6]
Lys15	Acetylation	Variable	Yeast	[6]

Experimental Protocols

A robust workflow is essential for the accurate identification and quantification of histone modifications. The following protocols outline the key steps from histone extraction to mass spectrometry analysis.

Histone Extraction from Cell Culture

This protocol describes the acid extraction of histones from mammalian cells.

Materials:

- Phosphate-buffered saline (PBS)
- Lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, 1 mM DTT, and protease inhibitors)
- 0.4 N Sulfuric Acid (H₂SO₄)
- 20% Trichloroacetic acid (TCA)
- Acetone



Protocol:

- Harvest cells and wash twice with ice-cold PBS.
- Resuspend the cell pellet in lysis buffer and incubate on ice for 10 minutes to lyse the cell membrane.
- Centrifuge at 2000 x g for 5 minutes at 4°C to pellet the nuclei.
- Discard the supernatant and resuspend the nuclear pellet in 0.4 N H₂SO₄.
- Incubate on a rotator at 4°C for 4 hours or overnight to extract histones.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the nuclear debris.
- Transfer the supernatant containing histones to a new tube and add 20% TCA to a final concentration of 4% to precipitate the histones.
- · Incubate on ice for at least 1 hour.
- Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones.
- Wash the histone pellet twice with ice-cold acetone.
- Air-dry the pellet and resuspend in ultrapure water.

Histone Derivatization and Enzymatic Digestion

Chemical derivatization of lysine residues prior to trypsin digestion is a common strategy to improve peptide coverage and chromatographic separation.

Materials:

- Ammonium bicarbonate (100 mM, pH 8.0)
- Propionic anhydride
- Ammonia solution



Trypsin (sequencing grade)

Protocol:

- Resuspend the histone pellet in 100 mM ammonium bicarbonate.
- Add propionic anhydride to the histone solution and vortex immediately. Adjust the pH to 8.0 with ammonia solution. Repeat this step.
- Incubate at 37°C for 1 hour.
- Add trypsin at a 1:20 enzyme-to-substrate ratio and incubate overnight at 37°C.
- After digestion, perform a second propionylation step to derivatize the newly formed Ntermini of the peptides.
- Desalt the resulting peptides using a C18 StageTip or equivalent.

LC-MS/MS Analysis

The digested and desalted peptides are analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).

Instrumentation:

- A nano-flow HPLC system
- A high-resolution Orbitrap mass spectrometer (e.g., Q Exactive or Orbitrap Fusion)

LC Parameters:

- Column: 75 μm i.d. x 15 cm fused silica capillary packed with C18 reversed-phase material (e.g., 3 μm particles).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 35% B over 60 minutes, followed by a wash at 90% B.



• Flow Rate: 300 nL/min.

MS Parameters:

MS1 Scan:

Resolution: 70,000

AGC Target: 3e6

Max IT: 100 ms

Scan Range: 300-1500 m/z

MS2 Scan (Data-Dependent Acquisition):

• TopN: 10

Resolution: 17,500

AGC Target: 1e5

Max IT: 50 ms

Isolation Window: 1.6 m/z

Collision Energy (HCD): 27

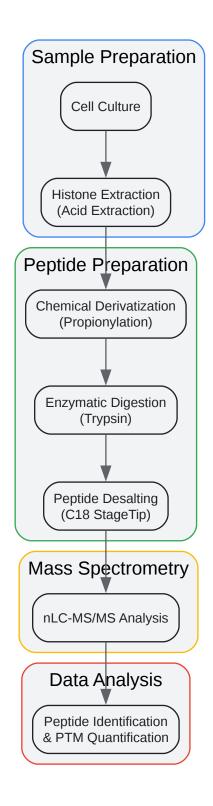
Data Analysis

The acquired MS/MS data can be analyzed using software such as MaxQuant, Proteome Discoverer, or specialized software for histone PTM analysis. The analysis involves peptide identification against a histone database, localization of PTMs, and quantification of modified peptides.

Visualizations Experimental Workflow



The following diagram illustrates the major steps in the bottom-up mass spectrometry workflow for the analysis of modified **Histone H2A (1-20)**.



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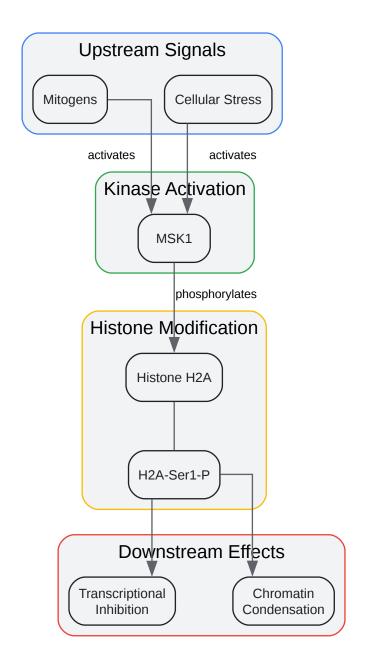


Caption: Bottom-up proteomics workflow for histone PTM analysis.

Signaling Pathway for Histone H2A Ser1 Phosphorylation

Phosphorylation of Histone H2A at Serine 1 is a dynamic modification involved in transcriptional regulation and chromatin condensation. The mitogen- and stress-activated kinase 1 (MSK1) is one of the kinases responsible for this phosphorylation event, which can lead to transcriptional inhibition.[7][8] This effect can be counteracted by other histone modifications, such as acetylation.





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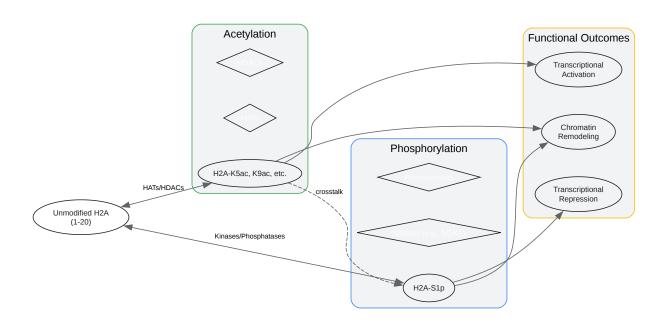
Caption: H2A Ser1 phosphorylation signaling pathway.

Logical Relationship of Histone H2A N-terminal Modifications

The interplay between different PTMs on the H2A N-terminal tail, often referred to as "crosstalk," can create a complex regulatory code. For instance, the presence of one



modification can influence the addition or removal of another, leading to distinct functional outcomes.



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Caption: Crosstalk of H2A N-terminal modifications.

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